molecular formula C18H30ClNO2 B3992555 1-[cyclohexyl(methyl)amino]-3-(3,4-dimethylphenoxy)propan-2-ol;hydrochloride

1-[cyclohexyl(methyl)amino]-3-(3,4-dimethylphenoxy)propan-2-ol;hydrochloride

Cat. No.: B3992555
M. Wt: 327.9 g/mol
InChI Key: AGSGJVKKZQLNNV-UHFFFAOYSA-N
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Description

1-[cyclohexyl(methyl)amino]-3-(3,4-dimethylphenoxy)propan-2-ol;hydrochloride is a chemical compound with a complex structure that includes a cyclohexyl group, a methylamino group, and a dimethylphenoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[cyclohexyl(methyl)amino]-3-(3,4-dimethylphenoxy)propan-2-ol;hydrochloride typically involves multiple steps. One common method includes the reaction of cyclohexylamine with methylamine to form the cyclohexyl(methyl)amino group. This intermediate is then reacted with 3,4-dimethylphenol in the presence of a suitable catalyst to form the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-[cyclohexyl(methyl)amino]-3-(3,4-dimethylphenoxy)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydroxide or other strong bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[cyclohexyl(methyl)amino]-3-(3,4-dimethylphenoxy)propan-2-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 1-[cyclohexyl(methyl)amino]-3-(3,4-dimethylphenoxy)propan-2-ol;hydrochloride exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[cyclohexyl(methyl)amino]-3-(4-methylphenoxy)propan-2-ol;hydrochloride
  • 1-[cyclohexyl(methyl)amino]-3-(3,5-dimethylphenoxy)propan-2-ol;hydrochloride

Uniqueness

1-[cyclohexyl(methyl)amino]-3-(3,4-dimethylphenoxy)propan-2-ol;hydrochloride is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-[cyclohexyl(methyl)amino]-3-(3,4-dimethylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2.ClH/c1-14-9-10-18(11-15(14)2)21-13-17(20)12-19(3)16-7-5-4-6-8-16;/h9-11,16-17,20H,4-8,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSGJVKKZQLNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN(C)C2CCCCC2)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.